molecular formula C18H17N3OS B14237835 N-[4-(2-Ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]acetamide CAS No. 365430-40-6

N-[4-(2-Ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]acetamide

Katalognummer: B14237835
CAS-Nummer: 365430-40-6
Molekulargewicht: 323.4 g/mol
InChI-Schlüssel: SAQBGUZFQDVVAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(2-Ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-Ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]acetamide typically involves the formation of the thiazole ring followed by the introduction of the pyridine and acetamide groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction between 2-ethyl-4-phenylthiazole and 2-bromopyridine in the presence of a base like potassium carbonate can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvents like ethanol or dimethylformamide are often used, and the reactions are typically carried out under controlled temperatures and pressures .

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-(2-Ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Wissenschaftliche Forschungsanwendungen

N-[4-(2-Ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]acetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-[4-(2-Ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological pathways, leading to antibacterial, antifungal, anti-inflammatory, and antitumor effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methyl-4-phenylthiazole
  • 4-Phenyl-2-thiazolamine
  • 2-Amino-4-phenylthiazole

Uniqueness

N-[4-(2-Ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]acetamide is unique due to the presence of both the thiazole and pyridine rings, which contribute to its diverse biological activities. The combination of these rings enhances its ability to interact with various molecular targets, making it a versatile compound in scientific research .

Eigenschaften

CAS-Nummer

365430-40-6

Molekularformel

C18H17N3OS

Molekulargewicht

323.4 g/mol

IUPAC-Name

N-[4-(2-ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]acetamide

InChI

InChI=1S/C18H17N3OS/c1-3-16-21-17(13-7-5-4-6-8-13)18(23-16)14-9-10-19-15(11-14)20-12(2)22/h4-11H,3H2,1-2H3,(H,19,20,22)

InChI-Schlüssel

SAQBGUZFQDVVAL-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NC(=C(S1)C2=CC(=NC=C2)NC(=O)C)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.